

A Technical Guide to 3-Ethynylperylene for Research Applications

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Compound of Interest

Compound Name: 3-Ethynylperylene

Cat. No.: B1664134

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylperylene is a polycyclic aromatic hydrocarbon (PAH) functionalized with a terminal alkyne group. This compound is of significant interest to the research community, particularly in the fields of materials science, chemical biology, and drug development. Its rigid, planar perylene core imparts unique photophysical properties, including strong fluorescence, high quantum yield, and excellent photostability. The presence of the ethynyl group provides a versatile handle for a variety of chemical modifications, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click Chemistry" and palladium-catalyzed Sonogashira cross-coupling reactions.

This technical guide provides an in-depth overview of **3-ethynylperylene**, including its commercial availability, physicochemical properties, key reaction protocols, and applications in research, with a focus on its use as a fluorescent probe and in the development of novel therapeutic agents.

Commercial Suppliers and Product Specifications

For researchers looking to procure **3-ethynylperylene** for their work, several commercial suppliers offer this compound in research-grade quality. The following table summarizes the offerings from various vendors, providing a comparative overview of purity, available quantities, and storage recommendations.

Supplier	Catalog Number(s)	Purity	Available Quantities	Storage Conditions
MedChemExpress	HY-136655	>98%	10 mg, 50 mg	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
ARP American Research Products, Inc.	C007B-148567	95% (by ¹ H and ¹³ C NMR, and TLC)[1]	Contact for details	Shipped at room temperature. Upon delivery, store in the dark at -20°C.[1]
Cenmed	C007B-148567	Not specified	Contact for details	Not specified
Lumiprobe	555B0, 655B0	95% (by ¹ H NMR and ¹³ C, TLC)	50 mg, 100 mg	Storage: 24 months after receipt at -20°C in the dark. Transportation: at room temperature for up to 3 weeks.[2]
BroadPharm	BP-28910	>95%	25 mg, 50 mg, 100 mg, 1 g	-20°C

Physicochemical and Spectral Properties

The utility of **3-ethynylperylene** as a fluorescent probe and building block for functional materials stems from its distinct photophysical properties. The table below summarizes key spectral and physical data for this compound.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₂	[3]
Molecular Weight	276.33 g/mol	[3]
CAS Number	132196-66-8	
Appearance	Orange solid	
Excitation/Absorption Maxima (λ _{abs})	252 nm, 408 nm, 435 nm	
Molar Extinction Coefficient (ε)	36,000 L·mol ⁻¹ ·cm ⁻¹ at 435 nm	
Emission Maxima (λ _{em})	439 nm, 467 nm	
Fluorescence Quantum Yield (Φ _f)	≈ 1.0	
Solubility	Good in chlorinated organic solvents (DCM, chloroform), moderate in DMF, low in alcohols.	

Experimental Protocols

The terminal alkyne functionality of **3-ethynylperylene** allows for its facile incorporation into more complex molecular architectures through robust and high-yielding coupling reactions. Below are detailed protocols for two of the most common and powerful transformations involving **3-ethynylperylene**: the Sonogashira cross-coupling and the copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Sonogashira Cross-Coupling of 3-Ethynylperylene with Aryl Halides

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is instrumental in the synthesis of a wide range of conjugated systems. The following is a general protocol for the Sonogashira coupling of **3-**

ethynylperylene with an aryl iodide, based on procedures described for the synthesis of perylene-containing antiviral compounds.

Materials:

- **3-Ethynylperylene**
- Aryl iodide (e.g., 5-iodo-2'-deoxyuridine derivative)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
- Anhydrous, deoxygenated solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF))
- Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
- Standard laboratory glassware for workup and purification
- Inert gas (argon or nitrogen)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), **3-ethynylperylene** (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (1-5 mol%).
- **Solvent and Base Addition:** Add the anhydrous, deoxygenated solvent and the amine base. The amine can often serve as both the base and a co-solvent.
- **Reaction Execution:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. c.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Click Chemistry provides a highly efficient and specific method for the conjugation of **3-ethynylperylene** to azide-functionalized molecules, such as biomolecules or synthetic polymers. The reaction forms a stable triazole linkage. The following protocol is a general procedure for the copper(I)-catalyzed cycloaddition.

Materials:

- **3-Ethynylperylene**
- Azide-containing molecule
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO, t-BuOH, or THF)
- Standard laboratory glassware

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of the azide-containing molecule in the chosen solvent system.
 - Prepare a stock solution of **3-ethynylperylene** in a compatible organic solvent (e.g., DMSO or THF).

- Prepare a fresh aqueous stock solution of copper(II) sulfate.
- Prepare a fresh aqueous stock solution of sodium ascorbate.
- Reaction Mixture Assembly: In a reaction vial, combine the solution of the azide-containing molecule (1.0 eq) and the solution of **3-ethynylperylene** (1.1-1.5 eq).
- Catalyst Addition: Add the copper(II) sulfate stock solution to the reaction mixture (typically 1-10 mol%).
- Initiation of Reaction: Add the sodium ascorbate stock solution to the reaction mixture (typically 5-20 mol%). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
- Reaction and Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC or LC-MS.
- Workup: a. Upon completion, the product can often be isolated by precipitation upon addition of water or an anti-solvent. b. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer with water and brine, dry over an anhydrous salt, filter, and concentrate.
- Purification: If necessary, purify the product by column chromatography on silica gel.

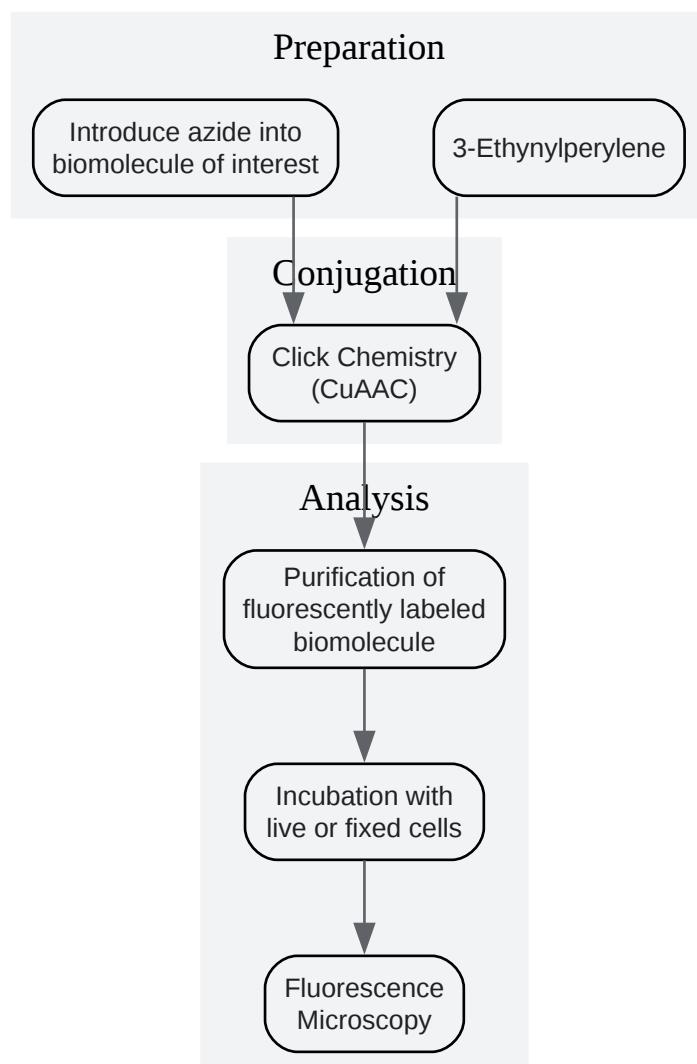
Applications in Research and Drug Development

The unique properties of **3-ethynylperylene** make it a valuable tool in various research areas, from materials science to the life sciences.

Fluorescent Labeling and Cellular Imaging

With a fluorescence quantum yield approaching unity, **3-ethynylperylene** is an excellent fluorophore. Its terminal alkyne allows for its covalent attachment to a wide range of biomolecules, including proteins, nucleic acids, and lipids, that have been functionalized with an azide group. This makes **3-ethynylperylene** a powerful tool for fluorescent labeling and subsequent visualization in cellular imaging experiments. Perylene-based probes have been successfully used for imaging cell membranes.

The general workflow for fluorescently labeling and imaging with **3-ethynylperylene** involves the introduction of an azide group into the biomolecule of interest, followed by a Click Chemistry reaction with **3-ethynylperylene**, purification of the conjugate, and subsequent use in fluorescence microscopy.



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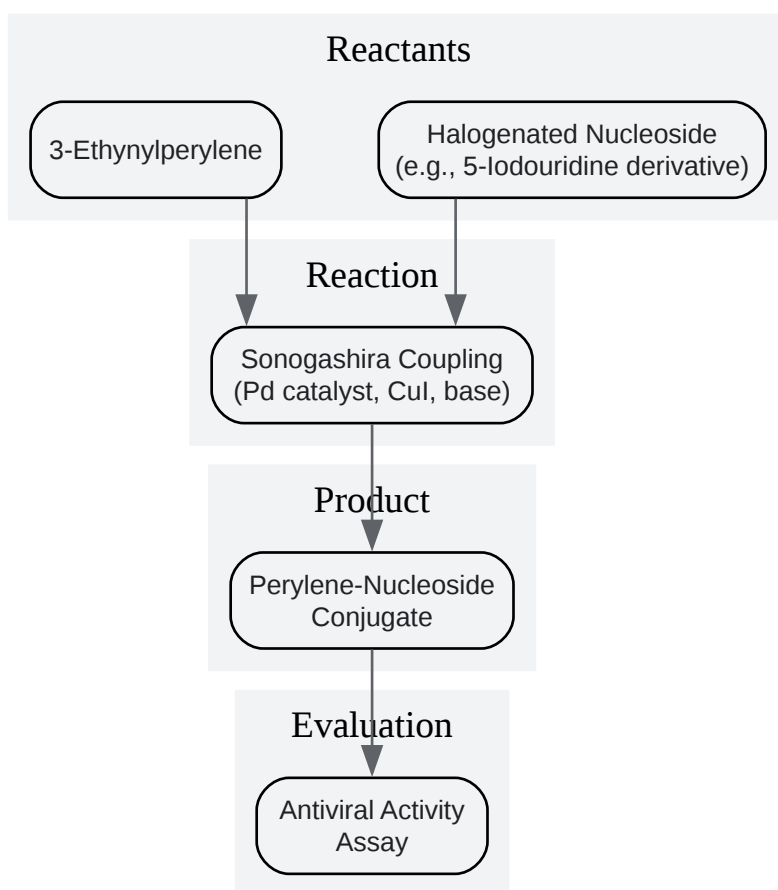
Workflow for fluorescent labeling and cellular imaging.

Development of Antiviral Agents

A significant application of **3-ethynylperylene** in drug development is in the synthesis of potent antiviral compounds. Researchers have synthesized derivatives of **3-ethynylperylene**,

particularly nucleoside analogues, that exhibit broad-spectrum activity against enveloped viruses, such as influenza A virus, parainfluenza virus, and respiratory syncytial virus (RSV).

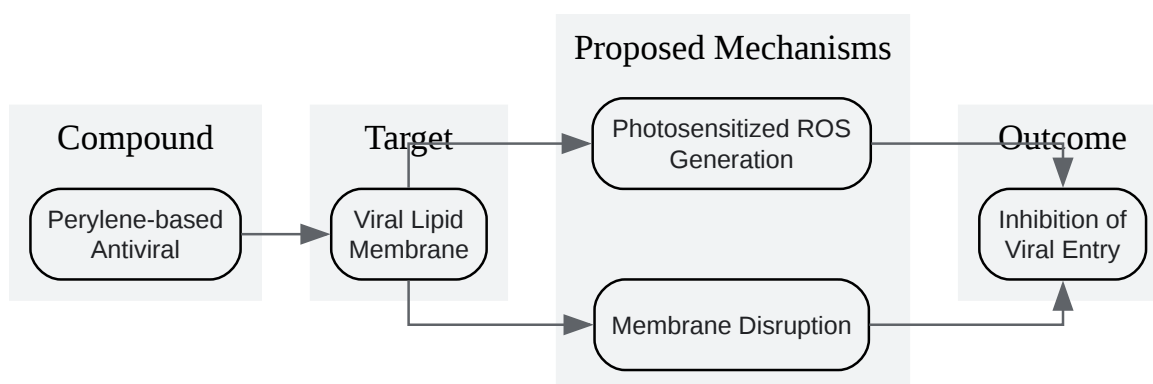
The synthesis of these antiviral agents typically involves a Sonogashira coupling of **3-ethynylperylene** with a halogenated nucleoside, as depicted in the workflow below.



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Synthesis of antiviral perylene-nucleoside conjugates.

The proposed mechanism of action for these perylene-based antivirals is not yet fully elucidated, but two main hypotheses have been put forward. One suggests that the lipophilic perylene moiety intercalates into the viral lipid membrane, disrupting its structure and function, thereby inhibiting viral entry into the host cell. Another hypothesis posits that the perylene derivative acts as a photosensitizer, generating reactive oxygen species that damage the viral envelope.



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Proposed antiviral mechanisms of perylene derivatives.

Conclusion

3-Ethynylperylene is a versatile and highly valuable compound for researchers in chemistry, biology, and medicine. Its exceptional photophysical properties make it an ideal fluorescent probe for cellular imaging, while its reactive alkyne handle allows for its incorporation into a wide array of functional molecules through robust and efficient coupling reactions. The demonstrated success of **3-ethynylperylene** derivatives as broad-spectrum antiviral agents highlights its potential in drug discovery and development. This guide provides a comprehensive resource for researchers interested in utilizing **3-ethynylperylene** in their work, offering practical information on its sourcing, properties, and application.

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